5-Amino-4-chloropyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

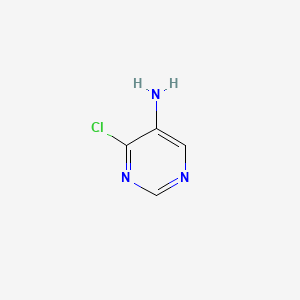

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMCUVJFRBVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539706 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-78-5 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Context and Strategic Significance of 5 Amino 4 Chloropyrimidine

Foundational Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Sciences

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents a fundamental scaffold in the chemical and life sciences. gsconlinepress.comnumberanalytics.comignited.in The significance of the pyrimidine ring is profoundly biological, as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). ignited.innih.govslideshare.net Beyond their role in genetics, pyrimidine derivatives are found in other vital natural molecules, including thiamine (B1217682) (vitamin B1) and folic acid. gsconlinepress.combohrium.com

In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" due to its ability to serve as a pharmacophore in a vast number of therapeutic agents. bohrium.comnih.gov Its structural versatility and the capacity for substitution at various positions on the ring allow for the fine-tuning of pharmacological activity. numberanalytics.comnih.govbohrium.com Consequently, pyrimidine derivatives exhibit a remarkable breadth of biological activities and are integral to drugs with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. ignited.innih.gov The ongoing exploration of pyrimidine-based compounds continues to be a major focus of research in the quest for new and more effective therapeutics. gsconlinepress.com

Strategic Positioning of 5-Amino-4-chloropyrimidine as a Versatile Intermediate in Organic Synthesis

This compound is a strategically important building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules for medicinal and agrochemical research. chembk.com Its utility stems from the presence of two key functional groups on the pyrimidine core: an amino group at position 5 and a chlorine atom at position 4. The chlorine atom, being a good leaving group, makes the C4 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including amines and other nucleophiles, to build molecular diversity. nih.gov

The compound serves as a versatile precursor for the synthesis of fused heterocyclic systems. For instance, it is a key reactant in the preparation of pyrimido[4,5-b] numberanalytics.comCurrent time information in Bangalore, IN.benzodiazepines, where it undergoes intramolecular Friedel-Crafts cyclization. nih.gov Furthermore, this compound and its derivatives are valuable substrates in modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds by reacting the chloro-pyrimidine with various arylboronic acids, leading to densely substituted pyrimidine systems like 4-arylpyrrolo[2,3-d]pyrimidines. scispace.com These reactions highlight the compound's role in constructing complex molecular architectures that are of significant interest in drug discovery. nih.govscispace.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54660-78-5 | sigmaaldrich.comthermofisher.com |

| Molecular Formula | C₄H₄ClN₃ | sigmaaldrich.com |

| Molecular Weight | 129.55 g/mol | sigmaaldrich.comthermofisher.com |

| Appearance | Solid, Brown to White | sigmaaldrich.comthermofisher.com |

| Melting Point | 111-116 °C | sigmaaldrich.com |

| IUPAC Name | 4-Chloropyrimidin-5-amine | chembk.com |

Evolution of Methodologies for the Chemical Preparation of this compound

The synthesis of this compound can be achieved through various chemical routes, often starting from other pyrimidine precursors or more fundamental building blocks. A common and efficient strategy for producing chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms). researchgate.net This transformation is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃), a method that is suitable for large-scale preparations under solvent-free or low-solvent conditions. researchgate.net For example, 5-aminopyrimidine (B1217817) can be synthesized from uracil, which then involves the conversion of a dichloro-derivative. researchgate.net

Another documented method for preparing this compound begins with more basic starting materials. One such pathway involves the reaction of cyanuric acid with chloroacetic acid to produce chloroacetonitrile (B46850) homo-alcohol. chembk.com This intermediate then undergoes a chemical reaction under alkaline conditions to yield the final this compound product. chembk.com The availability of multiple synthetic pathways allows for flexibility in manufacturing based on the cost of starting materials, reaction conditions, and desired scale.

Advanced Synthetic Methodologies and Process Optimization

Development of Contemporary Synthetic Routes to 5-Amino-4-chloropyrimidine

The preparation of pyrimidine (B1678525) scaffolds has transitioned from lengthy, classical methods to more streamlined and efficient contemporary routes. This evolution has been driven by the need for higher yields, reduced reaction times, and greater molecular complexity.

Historically, the synthesis of functionalized pyrimidines, such as the closely related 2,4-dichloro-5-aminopyrimidine, involved multi-step sequences. A common pathway begins with a readily available starting material like 5-nitrouracil. google.com This precursor undergoes chlorination, typically using phosphorus oxychloride, to yield an intermediate such as 2,4-dichloro-5-nitropyrimidine (B15318). google.com The final step is the reduction of the nitro group to an amine.

Traditional reduction methods often employed metals like iron or zinc, but these processes are frequently associated with significant environmental concerns and can result in low yields because the product may become trapped within the metal residue. google.com Direct chlorination of aminopyrimidines or aminouracils has also been explored, but these routes often suffer from low yields and poor selectivity. google.com The catalytic hydrogenation of intermediates like 2,4-dichloro-5-nitropyrimidine was once considered inefficient, with early reports citing yields as low as 18% due to the high reactivity of the substrate, which can lead to side products that poison the catalyst. google.com However, process optimization has since improved the viability of this catalytic approach. google.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity compared to conventional heating methods. durham.ac.uknanobioletters.com This technology has been successfully applied to the synthesis of various pyrimidine derivatives.

In the synthesis of 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation facilitates the reaction between 2-amino-4-chloro-pyrimidine and various substituted amines. nih.gov The reactions are typically carried out in a solvent like anhydrous propanol (B110389) with a base such as triethylamine, at temperatures between 120–140 °C for a short duration of 15–30 minutes. nih.gov This rapid and efficient method highlights the advantages of microwave heating in reducing reaction times significantly. nih.gov

Microwave assistance is also instrumental in multi-component reactions (MCRs), where multiple reactants combine in a single step to form a complex product. nih.gov For instance, the synthesis of pyrimido[4,5-b]quinolin-6(7H)-ones is achieved through a microwave-assisted one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. nih.gov This approach is noted for its high efficiency, shorter reaction times, and easier product purification. nih.gov The development of specialized microwave devices, including flow reactors, further expands the utility of this technology for the scalable synthesis of pyrimidine precursors. durham.ac.uk

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Often hours to days | Minutes to hours | nih.gov, durham.ac.uk |

| Product Yield | Variable, can be low | Generally higher | nih.gov, nanobioletters.com |

| Energy Efficiency | Lower | Higher (focused heating) | durham.ac.uk |

| Side Reactions | More prevalent | Often reduced | nih.gov |

Advanced Synthetic Strategies for Pyrimidine Functionalization

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring structure. Therefore, developing precise and versatile functionalization methods is a key area of research.

Regioselectivity—the control of reaction position on a molecule—is crucial when functionalizing a polysubstituted pyrimidine ring. In molecules like 2,4-dichloropyrimidine (B19661) derivatives, the chlorine atoms at the C2 and C4 positions exhibit different reactivities. Nucleophilic aromatic substitution (SNAr) reactions on related 2,4-dichloroquinazoline (B46505) precursors consistently show a high regioselectivity for substitution at the 4-position. mdpi.com This principle is applicable to the pyrimidine core, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective functionalization.

Another approach to achieving regioselectivity is through the use of pre-functionalized building blocks in a cyclization reaction. For example, 4-amino-5-fluoropyrimidines can be synthesized from potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides. nih.gov This method constructs the substituted pyrimidine ring with predetermined regiochemistry, avoiding the need for selective functionalization of a pre-existing ring. nih.gov Enzymatic methods have also been developed for the regioselective acylation of amino groups in pyrimidine nucleoside derivatives, demonstrating the high level of control achievable with biocatalysis. nih.gov

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. The Biginelli reaction is a classic MCR used to produce dihydropyrimidines, which can then be further functionalized. acs.org

Modern MCRs are often facilitated by microwave irradiation or specialized catalysts to construct complex heterocyclic systems. The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved by reacting aminouracil, aryl aldehydes, and malononitrile (B47326) in the presence of a nano-magnetite catalyst. rsc.org This strategy provides a green and efficient route to fused pyrimidine systems. rsc.org Similarly, the synthesis of complex pyrimido[4,5-b]quinolines has been accomplished via a microwave-assisted, metal-free, one-pot MCR, emphasizing the power of this approach to rapidly generate molecular diversity. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis plays a vital role in modern organic synthesis by enabling reactions under milder conditions, increasing reaction rates, and improving selectivity. In the context of pyrimidine synthesis, various catalytic systems have been employed.

A key step in a synthetic route to a close analogue, 2,4-dichloro-5-aminopyrimidine, is the reduction of the corresponding nitro compound. While historically challenging, recent developments have shown that this transformation can be efficiently carried out via catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst. google.com By carefully controlling reaction conditions such as pressure (4-5 bar), temperature (initially 20-25°C, then raised to 35-40°C), and the use of co-solvents like acetic acid and ethyl acetate, high conversion can be achieved. google.com

Furthermore, the field has seen the emergence of advanced catalytic systems, particularly nano-catalysts, for the synthesis of complex pyrimidine-containing scaffolds. For instance, sulfonic acid-functionalized hydroxyapatite-encapsulated γ-Fe₂O₃ nanoparticles have been used as a recyclable catalyst for the three-component synthesis of pyridopyrimidines under solvent-free conditions. rsc.org Other examples include the use of cadmium oxide nanoparticles and zinc-based nano-magnetite complexes to catalyze the formation of fused pyrimidine rings, often with the benefits of catalyst reusability and simplified product workup. rsc.org

| Catalyst System | Reaction Type | Advantages | Reference |

| Pd/C | Catalytic Hydrogenation (Nitro Reduction) | Avoids stoichiometric metal waste, high conversion | google.com |

| γ-Fe₂O₃@HAp-SO₃H | Three-Component Synthesis | High yields, solvent-free, recyclable catalyst | rsc.org |

| Nano-[Fe₃O₄@SiO₂/...] | One-Pot, Three-Component Synthesis | Green procedure, catalyst reusability, rapid | rsc.org |

| Cadmium Oxide Nanoparticles | Cyclocondensation | High yields, room temperature reaction | rsc.org |

Reactivity Profiles and Elucidation of Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at carbon positions activated by a good leaving group, such as the chlorine atom at C4.

Mechanistic Investigations of Aminolysis Reactions

The substitution of the C4 chlorine atom by an amine (aminolysis) is a cornerstone reaction of 5-Amino-4-chloropyrimidine. The mechanism of SNAr reactions on related chloropyrimidine systems has been a subject of detailed study. These reactions typically proceed through a stepwise addition-elimination mechanism. The process is initiated by the nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring nitrogens. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity with Diverse Heteroatom Nucleophiles (Oxygen, Sulfur)

Beyond nitrogen nucleophiles, this compound is reactive towards other heteroatom nucleophiles, such as those based on oxygen and sulfur.

Oxygen Nucleophiles: The reaction with oxygen nucleophiles, particularly alkoxides, can lead to the formation of 4-alkoxy-5-aminopyrimidines. In some instances, particularly when reactions are carried out in alcohol solvents with a base, competitive solvolysis can occur, where the solvent molecule acts as the nucleophile. Unexpected products arising from the incorporation of alkoxide ions have been observed in reactions of similar 2-amino-4,6-dichloropyrimidine (B145751) derivatives, highlighting the competition between amine and alkoxide nucleophiles. rsc.org

Sulfur Nucleophiles: While specific examples involving this compound are less commonly detailed, the C4-chloro group is expected to be readily displaced by sulfur nucleophiles like thiols and thiophenols under basic conditions. This reactivity is analogous to the well-established synthesis of 2-thiopyrimidine and 4-thiouridine (B1664626) derivatives from their corresponding chloro-precursors. rsc.orgresearchgate.net The higher nucleophilicity of sulfur compared to oxygen often leads to facile substitution, providing access to 4-thio-substituted pyrimidines, which are valuable intermediates and biologically active molecules themselves. rsc.org

Electrophilic Functionalization of the Amino Group and Pyrimidine Core

The exocyclic amino group at the C5 position imparts nucleophilic character to the molecule, allowing for electrophilic functionalization. While the electron-deficient ring is generally resistant to electrophilic attack, the amino group can react with various electrophiles.

A significant example of this reactivity is the reaction with nitrous acid (HNO₂). Treatment of 5-aminopyrimidine (B1217817) derivatives with nitrous acid leads to diazotization of the C5-amino group. researchgate.net In the case of substrates also possessing a nucleophilic group at the C4 position (such as a second amino group), the resulting diazonium salt can undergo spontaneous intramolecular cyclization. This reaction provides a direct route to fused heterocyclic systems like v-triazolo[4,5-d]pyrimidines, also known as 8-azapurines. researchgate.net This transformation showcases the amino group acting as a handle for electrophilic attack, initiating a cascade that constructs a new fused ring.

Other electrophilic reactions, such as formylation, are also plausible. For instance, related diaminopyrimidines like 4,5-diaminouracil can be selectively formylated at the C5-amino group using formic acid. google.com This suggests that this compound could likely undergo similar N-acylation or N-formylation reactions at the amino group under appropriate conditions.

Cyclization Reactions and Annulation Pathways Leading to Fused Heterocyclic Systems

This compound is a preeminent building block for the synthesis of fused bicyclic heterocycles due to the vicinal arrangement of its amino and chloro groups. This "ortho-diamino" equivalent functionality is ideal for annulation reactions, where a second ring is constructed onto the pyrimidine core.

The most prominent application is in the synthesis of purines and their analogues. By first reacting this compound with an amine to form a 4,5-diaminopyrimidine (B145471) derivative, subsequent reaction with a one-carbon electrophile (such as formic acid, orthoesters, or cyanates) closes the imidazole (B134444) ring, yielding the purine (B94841) scaffold. csic.es This is a widely used strategy for creating diverse purine libraries.

Furthermore, this precursor can be used to synthesize other fused systems. Reaction with nitriles can lead to the formation of pyrazolo[3,4-d]pyrimidines, which are also important pharmacophores. durham.ac.uk The general strategy involves the displacement of the chlorine by a suitable nucleophile, followed by cyclization involving the C5-amino group to form the second heterocyclic ring.

| Precursor Type | Cyclizing Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine | Nitrous Acid (HNO₂) | v-Triazolo[4,5-d]pyrimidine (8-Azapurine) | researchgate.net |

| 4,5-Diaminopyrimidine | Formic Acid / Orthoesters | Purine | csic.es |

| 5-Aminopyrazole | Nitriles | Pyrazolo[3,4-d]pyrimidine | durham.ac.uk |

Computational Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving pyrimidine derivatives. Density Functional Theory (DFT) and other quantum mechanical methods are employed to model reaction pathways and characterize the geometries and energies of reactants, intermediates, transition states, and products.

For SNAr reactions, computational studies have been used to:

Validate Mechanistic Pathways: Calculations confirm whether a reaction proceeds via a stepwise mechanism involving a Meisenheimer complex or through a concerted pathway.

Analyze Transition States: The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. For instance, studies on related systems have identified transition states and Meisenheimer complexes in the intrinsic reaction coordinate (IRC) configuration.

Explain Reactivity and Regioselectivity: Computational models can explain why one leaving group is preferred over another or why a nucleophile attacks a specific position on the ring. For example, theoretical studies have clarified why a chlorine atom might be a better leaving group than an alkoxy group in certain aminolysis reactions.

Design and Synthesis of Advanced 5 Amino 4 Chloropyrimidine Based Derivatives

Rational Design Principles for 5-Amino-4-chloropyrimidine Derivatives

The this compound core is a versatile and valuable building block in medicinal chemistry, particularly in the design of targeted therapeutics. chemimpex.com Its utility stems from its unique electronic properties and the presence of two distinct reactive sites—the amino group and the chloro substituent—which allow for systematic modifications to explore chemical space and optimize biological activity.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. For derivatives of this compound, SAR-guided strategies have been instrumental in the development of potent inhibitors for various biological targets. rsc.org The pyrimidine (B1678525) ring itself often acts as a crucial pharmacophore, with the amino group and nitrogen atoms participating in key hydrogen bonding interactions with target proteins, such as kinases.

In the design of inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication, a SAR-guided strategy was employed using a 5-chloro-2-aminopyrimidine scaffold. rsc.org This approach led to the identification of compounds with potent PLK4 inhibition, with several exhibiting IC₅₀ values below 10 nM. The research highlighted how systematic modifications to substituents on the pyrimidine ring directly impact potency and cellular activity. For instance, the strategic placement of groups that can interact with specific pockets of the kinase active site leads to enhanced inhibitory effects.

Table 1: SAR Findings for Selected 5-Chloro-2-aminopyrimidine Derivatives as PLK4 Inhibitors rsc.org

This table is representative of SAR data and is based on findings for a closely related scaffold to illustrate the principles.

| Compound | Modification | PLK4 IC₅₀ (nM) | Anti-proliferative Activity (MCF-7, IC₅₀ µM) |

| 5f | Specific aryl ether linkage | 0.8 | 0.48 |

| Lead Compound | Initial scaffold | >10 | >1 |

The data demonstrates that targeted modifications, guided by SAR, can dramatically improve both enzymatic inhibition and cellular efficacy.

Scaffold Diversity and Privileged Structures in Drug Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.com The aminopyrimidine scaffold is widely recognized as a privileged structure, particularly for the development of protein kinase inhibitors. Its prevalence in numerous FDA-approved drugs underscores its utility.

This compound serves as an ideal starting material for generating scaffold diversity. Its reactive chlorine atom can be readily displaced through nucleophilic substitution reactions, while the amino group can be acylated, alkylated, or used as a handle for further functionalization. This dual reactivity allows for the creation of large libraries of diverse compounds from a single, simple precursor. chemimpex.combioglyco.com This versatility is crucial in modern drug discovery, where exploring a wide range of chemical structures is necessary to identify novel leads. The 4-aminopyrazolopyrimidine scaffold, which has been successfully used to design potent tyrosine and serine/threonine kinase inhibitors, is an example of a more complex structure derived from the fundamental pyrimidine core.

Synthesis of Biologically Active Analogues

The synthetic tractability of this compound makes it a key intermediate in the preparation of a wide array of biologically active molecules, from mimics of natural nucleic acid components to highly specific enzyme inhibitors. chemimpex.com

Construction of Purine (B94841) Analogues and Modified Nucleoside Derivatives

Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are fundamental components of DNA and RNA. researchgate.net this compound is a strategic precursor for the synthesis of purine analogues. The synthetic route typically involves the conversion of the 4-chloro group to another amino group, creating a 4,5-diaminopyrimidine (B145471) intermediate. This intermediate can then undergo cyclization with various one-carbon sources, such as aldehydes or formates, to construct the fused imidazole ring, yielding the purine scaffold. researchgate.net This method provides a flexible approach to generating diverse purine derivatives with substitutions at various positions.

Modified nucleosides, where either the nucleobase or the sugar moiety is altered, are a cornerstone of antiviral and anticancer chemotherapy. csic.esillinois.edu this compound can be used as the base component in the synthesis of such analogues. Synthetic strategies involve coupling the pyrimidine moiety with modified sugar rings or their carbocyclic mimics. csic.esmdpi.com For example, unconventional nucleosides have been synthesized by linking substituted aminopyrimidines with unusual sugar mimics like allitolyl or altritollyl derivatives, or with tetrahydrofuran (B95107) analogues, to create novel ribonucleoside or dideoxynucleoside mimics. csic.es These synthetic analogues are designed to interfere with cellular processes like DNA and RNA synthesis by acting as chain terminators or competitive inhibitors of polymerases. nih.gov

Development of Pyrimidine-Based Scaffolds for Protein Kinase Inhibitors

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore for protein kinase inhibitors, primarily due to its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. nih.gov this compound is an excellent starting point for creating libraries of such inhibitors.

The synthesis often involves a sequential substitution strategy. First, the more reactive chlorine at the C4 position is displaced by a nucleophile, which is often an aniline (B41778) or another amine-containing fragment designed to occupy a specific pocket in the target kinase. Subsequently, the amino group at the C5 position (or a C2 amino group in related scaffolds) can be modified to fine-tune the compound's properties, such as solubility, cell permeability, and selectivity. This modular approach has been successfully used to develop potent inhibitors for a range of kinases, including Aurora kinases and Polo-like kinases (PLKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. rsc.orgnih.govrsc.org

Table 2: Examples of Pyrimidine-Based Protein Kinase Inhibitors rsc.orgrsc.org

This table includes examples derived from the broader aminopyrimidine scaffold to illustrate its application.

| Inhibitor Scaffold | Target Kinase | Key Moieties | Reported Potency (IC₅₀) |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1/2/3/4 | 3,5-Dimethoxyphenylethynyl, Acrylamide | 1.3 - 8.3 nM |

| 5-Chlorine-2-amino-pyrimidine | PLK4 | Aryl ether side chains | As low as 0.8 nM |

| Diaminopyrimidine | FAK | Varies | Lead compounds identified |

Development of Chiral Derivatives and Enantioselective Synthetic Routes

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit profoundly different biological activities, metabolic profiles, and toxicities. The development of chiral derivatives of this compound allows for a more precise and three-dimensional interaction with biological targets, often leading to increased potency and selectivity.

The synthesis of chiral aminopyrimidine derivatives can be achieved through several strategic approaches. One common method is to introduce chirality by coupling the pyrimidine scaffold with a chiral building block, such as a natural or unnatural amino acid. nih.gov This "chiral pool" strategy leverages the pre-existing stereocenter of the starting material to construct the final chiral molecule.

Alternatively, enantioselective synthetic routes can be employed to create stereocenters during the synthesis. For example, if a side chain containing a ketone is attached to the pyrimidine ring, it can be reduced to a chiral alcohol using asymmetric transfer hydrogenation. The Noyori asymmetric transfer hydrogenation, which uses catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN], is a powerful method for achieving high enantiomeric excess (ee) in such reductions. nih.gov These advanced synthetic methods are crucial for accessing single enantiomers of complex pyrimidine-based drugs, enabling detailed investigation of their stereospecific interactions with biological targets and the development of more effective and safer therapeutic agents.

Biological and Biochemical Investigations of Derived Compounds

Molecular Mechanisms of Enzyme Inhibition by Derivatives

Derivatives of 5-Amino-4-chloropyrimidine have been identified as potent inhibitors of several key enzymes involved in critical cellular processes. Their mechanisms of action often involve direct binding to the active sites of these enzymes, leading to the modulation of their catalytic activity.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug development.

A series of 2-amino-4-aryl-5-chloropyrimidines were discovered to be potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). journalagent.com VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth, while CDK1 is a critical regulator of the cell cycle. The dual inhibition of these kinases by this compound derivatives represents a promising strategy for cancer therapy.

The pyrimidine (B1678525) scaffold is also a key feature in many inhibitors of Aurora kinases and Polo-like kinases (PLK), which are essential for mitotic progression. kafkas.edu.tr Overexpression of these kinases is common in various cancers. kafkas.edu.tr

Aurora Kinases: Bisanilinopyrimidine derivatives, which can be synthesized from 2,4-dichloropyrimidine (B19661) precursors, have been developed as highly potent inhibitors of Aurora A kinase. mdpi.com These compounds can bind to the kinase in either a DFG-in or DFG-out conformation, leading to the effective shutdown of its activity. mdpi.com

Polo-like Kinase: Recently, a series of 5-chloro-2-amino-pyrimidine derivatives were designed and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centrosome duplication. One of the lead compounds, 5f , demonstrated exceptional potency with an IC50 value of 0.8 nM against PLK4 and significant anti-proliferative activity against MCF-7 breast cancer cells. juniperpublishers.com

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Demonstrated potent dual inhibitory activity. | journalagent.com |

| 5-Chloro-2-amino-pyrimidines | PLK4 | Compound 5f showed an IC50 of 0.8 nM against PLK4. | juniperpublishers.com |

| Bisanilinopyrimidines | Aurora A | Act as potent inhibitors, binding in DFG-in or DFG-out conformations. | mdpi.com |

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes crucial for detoxification processes, catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. journalagent.comvanmedjournal.com In some cancers, elevated levels of GST are associated with resistance to chemotherapy. journalagent.com A study investigating the effects of pyrimidine derivatives on GST activity revealed that several chloro-amino pyrimidines act as potent inhibitors. journalagent.comvanmedjournal.com Specifically, 4-amino-2-chloropyrimidine, a closely related isomer of the core compound, was identified as the most effective inhibitor among those tested, exhibiting a noncompetitive mode of inhibition. journalagent.comvanmedjournal.com

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.037 | 0.047 ± 0.0015 | Noncompetitive | journalagent.com |

| 4-Amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | 0.139 | 0.140 | Noncompetitive | journalagent.com |

| 4-Amino-2,6-dichloropyrimidine | Glutathione S-Transferase (GST) | 0.662 | 0.662 | Noncompetitive | journalagent.com |

The inhibitory potential of pyrimidine derivatives extends to other classes of metabolic enzymes.

Xanthine (B1682287) Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, and its overactivity can lead to hyperuricemia and gout. Pyrazolo[3,4-d]pyrimidines, which are structurally related to allopurinol (B61711) (a known xanthine oxidase inhibitor), have shown strong inhibitory activity against this enzyme, with some derivatives exhibiting IC50 values below 1 µM. nih.gov

Glycosidases: β-Glucuronidase is an enzyme whose increased activity is associated with certain pathological conditions like colon cancer. A study on 2-aminopyrimidine (B69317) derivatives, synthesized from 2-amino-4,6-dichloropyrimidine (B145751), identified compounds with potent β-glucuronidase inhibitory activity. One derivative, in particular, showed an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).

Elucidation of Anti-proliferative and Cytotoxic Effects in Defined Cellular Models

Numerous studies have documented the anti-proliferative and cytotoxic effects of this compound derivatives against a variety of cancer cell lines. These effects are often the result of the enzyme inhibition activities described previously, leading to cell cycle arrest and apoptosis.

For instance, a series of pyrimidine-anchored derivatives were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. vanmedjournal.com Derivative 6 , which features a bromophenyl piperazine (B1678402) moiety, demonstrated the highest activity, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively. vanmedjournal.com In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated, with compound 7b showing potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. nih.gov This compound was found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis. nih.gov

| Derivative Class/Compound | Cell Line | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Pyrimidine derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 µM | vanmedjournal.com |

| Pyrimidine derivative 6 | MCF7 (Breast) | 89.37 ± 1.17 µM | vanmedjournal.com |

| Ursolic acid derivative 7b | MCF-7 (Breast) | 0.48 ± 0.11 µM | nih.gov |

| Ursolic acid derivative 7b | HeLa (Cervical) | 0.74 ± 0.13 µM | nih.gov |

| 4-Amino-thienopyrimidine 2 | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL | abstractagent.com |

Antimicrobial and Antiviral Activity Assessment at the Molecular Level

The versatility of the pyrimidine scaffold is further highlighted by its application in developing antimicrobial and antiviral agents.

Antimicrobial Activity: A study on new pyrimidine and pyrimidopyrimidine derivatives reported excellent antimicrobial activities against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). journalagent.com Similarly, Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives also showed significant biological activity against tested microorganisms. The mechanisms of action can involve various cellular targets, leading to the disruption of microbial growth and viability.

Antiviral Activity: The potential for antiviral applications has been explored through computational studies. A series of 2-amino-4-chloro-pyrimidine derivatives were analyzed for their binding efficiency against the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. vanmedjournal.com Molecular docking studies revealed that most of the synthesized derivatives had a strong affinity for the viral protease, with one compound showing a higher binding energy score (−8.12 kcal/mol) than the reference drug Remdesivir (−6.41 kcal/mol), suggesting potential as a viral replication inhibitor. vanmedjournal.com

Anti-inflammatory Response Pathways and Mediators Affected by Derivatives

Derivatives of this compound have also been investigated for their anti-inflammatory properties. The mechanism underlying this activity often involves the inhibition of key inflammatory mediators.

Studies have shown that pyrimidine derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator, in immune-activated cells. Furthermore, certain 4-indolyl-2-arylaminopyrimidine derivatives have been shown to potently inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells. The anti-inflammatory effect of one lead compound was found to be mediated through the inhibition of p38 and ERK phosphorylation in the MAPK signaling pathway. Other pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net For instance, studies on related compounds like 2,6-diamino-4-chloropyrimidine have utilized the B3LYP/6-311++G(d,p) basis set to optimize molecular geometry and evaluate chemical, physical, and biological properties. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a small energy gap suggests higher reactivity. researchgate.net For 2,6-diamino-4-chloropyrimidine succinic acid, a minimal energy gap of 0.199 eV was calculated, indicating significant stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output, which predicts the electrophilic and nucleophilic sites on a molecule by mapping charge distributions. researchgate.net This information is crucial for understanding how the molecule will interact with biological targets. Furthermore, Natural Bond Orbital (NBO) analysis helps in examining the energy exchange between molecular orbitals. researchgate.netresearchgate.net These computational approaches also allow for the prediction of spectroscopic properties, which can aid in the interpretation of experimental results. researchgate.net

| Parameter | Method | Compound | Finding |

| Electronic Structure | DFT (B3LYP/6-311++G(d,p)) | 2,6-Diamino-4-chloropyrimidine | Analysis of optimal structure characteristics to reveal chemical, physical, and biological properties. researchgate.net |

| Reactivity | Frontier Molecular Orbital Analysis | 2,6-Diamino-4-chloropyrimidine | A low HOMO-LUMO energy gap (0.199 eV) ensures the stability of the compound. researchgate.net |

| Charge Distribution | Molecular Electrostatic Potential (MEP) | 2,6-Diamino-4-chloropyrimidine | Predicts electrophilic and nucleophilic charge distributions on the molecule. researchgate.net |

| Orbital Interactions | Natural Bond Orbital (NBO) Analysis | 2,6-Diamino-4-chloropyrimidine | Examines energy exchange between contributor and receiver orbitals. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein target. In a study involving derivatives of the isomeric 2-amino-4-chloropyrimidine (B19991), molecular docking was employed to evaluate their binding efficiency against the main protease (3CLpro) of SARS-CoV-2 (PDB ID: 6LU7), a key enzyme in the viral life cycle. nih.govresearchgate.netnih.gov

The results of these simulations are often quantified by a binding energy score, with a more negative value indicating a stronger, more favorable interaction. One of the top-performing derivatives demonstrated a binding energy of -8.12 kcal/mol and an inhibition constant of 1.11 µM. nih.govresearchgate.netnih.gov The analysis revealed specific interactions crucial for binding, including the formation of hydrogen bonds with amino acid residues such as Phe140 and Asn142. nih.gov Additionally, various hydrophobic interactions with residues like His41, Met49, Tyr54, and Glu166 were identified, alongside pi-sulfur and pi-alkyl interactions, which collectively contribute to the stability of the ligand-protein complex. nih.gov These detailed interaction models provide a rational basis for the design of more potent inhibitors.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interacting Residues |

| Derivative 6 | SARS-CoV-2 3CLpro | -8.12 | 1.11 | Phe140, Asn142, His41, Met49, Met165 |

| Derivative 7 | SARS-CoV-2 3CLpro | -7.83 | 1.83 | Phe140, Asn142, Leu141, His172 |

| Derivative 5 | SARS-CoV-2 3CLpro | -7.06 | N/A | N/A |

| Derivative 4 | SARS-CoV-2 3CLpro | -7.03 | N/A | N/A |

| Derivative 3 | SARS-CoV-2 3CLpro | -6.61 | N/A | N/A |

| Remdesivir (Control) | SARS-CoV-2 3CLpro | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145 |

Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build mathematical models to predict the biological activity of compounds based on their physicochemical and structural features. nih.gov This approach is valuable for screening virtual libraries and designing new compounds with enhanced activity. nih.gov

For a series of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, a QSAR analysis was performed using descriptors derived from electronic structure calculations (AM1 and B3LYP/6-31G(d,p)). scielo.br The study established a correlation between the anti-inflammatory activity and several molecular descriptors. The analysis indicated that compounds with lower dipole moments and partition coefficients were likely to be more active. scielo.br Furthermore, the charges on the carbon atoms linking the aryl rings to the central pyrimidine core were also found to influence the biological activity. scielo.br Based on this model, new molecules were designed and predicted to have even higher activity than the compounds used to build the model, a prediction that was subsequently confirmed through synthesis and experimental testing. scielo.br

Advanced Simulation Techniques for Conformational and Binding Dynamics

Beyond initial docking, advanced simulation techniques like molecular dynamics (MD) are used to study the dynamic behavior of ligand-target complexes over time. MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies with greater accuracy. nih.gov

For related heterocyclic compounds, energy-framework simulation studies have also been used to analyze crystal packing and interpret the topology of intermolecular interactions within a crystal lattice. researchgate.net Conformational analysis, another key application of advanced simulations, helps in understanding the different shapes a molecule can adopt and their relative energies. frontiersin.org This is crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into the active site of a protein. These advanced computational methods offer a microscopic description of molecular behavior, which is essential for understanding binding dynamics and mechanisms of action. rsc.org

Solid State Chemistry and Crystal Engineering

Supramolecular Interactions in Crystalline Architectures

The solid-state structure of 5-Amino-4-chloropyrimidine and its derivatives is heavily influenced by a combination of hydrogen bonds, halogen bonds, and dispersive forces. These non-covalent interactions work in concert to build complex and stable three-dimensional networks.

Hydrogen bonding is a primary directional force in the crystal packing of aminopyrimidines. The amino group acts as a hydrogen-bond donor, while the pyrimidine (B1678525) ring's nitrogen atoms serve as acceptors. This functionality allows for the formation of well-defined, recurring patterns known as supramolecular synthons.

In the presence of carboxylic acids, aminopyrimidine derivatives frequently form salts or co-crystals featuring a robust R²₂(8) ring motif. nih.govbohrium.com This heterosynthon is established through a pair of N—H⋯O hydrogen bonds between the protonated pyrimidine ring and the carboxylate group of the acid. nih.gov Additionally, self-complementary base pairing can occur via N—H⋯N hydrogen bonds, creating an R²₂(8) homosynthon that links pyrimidine molecules to each other. nih.gov In the crystal structures of salts formed from the related compound 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130), cations and anions are linked by O—H⋯O and N—H⋯O hydrogen bonds, which in turn form larger interconnected ring motifs and sheets. researchgate.netresearchgate.net

| Synthon Type | Interacting Groups | Graph Set Notation | Description |

|---|---|---|---|

| Heterosynthon | Pyrimidine N-H and Carboxylate C=O/O-H | R²₂(8) | A robust ring motif formed between the aminopyrimidine and a carboxylic acid co-former. nih.gov |

| Homosynthon | Amino N-H and Pyrimidine Ring N | R²₂(8) | Self-complementary pairing between two aminopyrimidine molecules. nih.gov |

| Sheet/Layer Formation | Multiple N—H⋯O, O—H⋯O, N—H⋯N | - | Extended networks formed by the interconnection of primary ring motifs. researchgate.netresearchgate.net |

The chlorine atom at the C4 position of the pyrimidine ring is capable of participating in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. In the crystal structure of 2,6-diamino-4-chloropyrimidin-1-ium 5-chlorosalicylate, a notable Cl⋯Cl interaction is present. nih.gov This Type I halogen bond is characterized by a distance of 3.3505 (12) Å and an angle of 151.37 (10)°. nih.gov

The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which are crucial for the dense packing of molecules in the solid state. In the salt of a related derivative, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, parallel inversion-related sheets are linked through such interactions, with a measured centroid–centroid distance of 3.5414 (13) Å. researchgate.netresearchgate.net

These interactions are often offset, where the rings are not perfectly superimposed, a configuration observed in the crystal structure of 4-amino-3,5-dichloropyridine. iucr.orgnih.gov These dispersive forces, though individually weaker than hydrogen or halogen bonds, collectively provide significant stabilization energy to the crystal lattice.

Co-crystallization and Salt Formation Strategies for Novel Solid Forms

Crystal engineering techniques such as co-crystallization and salt formation are employed to modify the physicochemical properties of active pharmaceutical ingredients without altering their molecular structure. nih.gov For aminopyrimidines, this is commonly achieved by combining them with suitable co-formers, particularly carboxylic acids like salicylic (B10762653) acid. researchgate.netresearchgate.net

The outcome of such a combination—whether it forms a co-crystal or a salt—can often be predicted by the difference in the pKa values (ΔpKa) of the base (the aminopyrimidine) and the acid (the co-former). nih.gov

ΔpKa < 0: A co-crystal is generally expected to form, where no proton transfer occurs. nih.gov

0 < ΔpKa < 3: This is an ambiguous region where either a co-crystal or a salt may form. nih.gov

ΔpKa > 3: Salt formation is highly probable, involving a distinct proton transfer from the acid to the pyrimidine ring. nih.gov

This strategy allows for the creation of a wide range of new solid forms with potentially improved properties, such as solubility and stability, by leveraging the predictable formation of supramolecular synthons like the R²₂(8) motif. bohrium.comnih.gov

| ΔpKa [pKa(base) - pKa(acid)] | Predicted Outcome | Nature of Interaction |

|---|---|---|

| < 0 | Co-crystal | Neutral components linked by hydrogen bonds. nih.gov |

| 0 - 3 | Ambiguous (Co-crystal or Salt) | Partial or full proton transfer may occur. nih.gov |

| > 3 | Salt | Full proton transfer from acid to base. nih.gov |

Polymorphism and Pseudopolymorphism Studies in Solid-State Materials

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While extensive studies on the polymorphism of this compound itself are not widely reported, research on closely related compounds demonstrates its potential.

A notable example is the 1:1 salt formed between 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid. This system yielded two distinct polymorphic forms, each containing a different tautomer of the pyrimidine cation. researchgate.net This instance of tautomeric polymorphism highlights how subtle changes in proton position can lead to different crystal packing arrangements and, consequently, different material properties. This finding suggests that this compound could also exhibit polymorphism under various crystallization conditions.

Influence of Molecular Substituents on Crystal Packing and Bulk Properties

The substituents on the pyrimidine ring—the amino group at C5 and the chloro group at C4—exert a profound influence on both the molecule's geometry and its preferred intermolecular interactions. Crystallographic studies on substituted pyrimidines show that these groups cause small but significant changes in the ring's bond lengths and angles. scispace.com For instance, chlorine substitution tends to shorten adjacent C-N bonds, whereas an amino group typically causes a lengthening of these bonds. scispace.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Chiral HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of chemical compounds like 5-Amino-4-chloropyrimidine.

For routine purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity of this compound is often reported to be ≥95% or higher, as determined by HPLC with UV detection. bioglyco.comchemimpex.com The method can effectively separate the main compound from starting materials, by-products, or degradation products.

Chiral HPLC: The concept of chirality is crucial in pharmacology, as enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. This compound is an achiral molecule, meaning it does not have enantiomers and therefore its enantiomeric excess cannot be determined.

However, it serves as a vital precursor in the synthesis of more complex, chiral molecules, including many pyrimidine (B1678525) derivatives with therapeutic potential. nih.govnih.govrsc.org For these chiral products, Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times. This allows for the precise quantification of each enantiomer in a mixture.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | |

| Mobile Phase | Isocratic mixture of buffered water and an organic solvent (e.g., Methanol or Acetonitrile) | |

| Flow Rate | 0.7 - 1.0 mL/min | |

| Detection | UV Absorbance (e.g., 254 nm) | |

| Column Temperature | 40°C |

X-ray Diffraction Techniques (Single-Crystal and Powder X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are powerful methods for determining the atomic and molecular structure of a crystal. The arrangement of atoms in the crystal lattice causes a beam of incident X-rays to diffract into many specific directions, producing a unique diffraction pattern that can be used to deduce the three-dimensional structure.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. The technique is faster and simpler than single-crystal XRD and is primarily used for identifying crystalline phases, determining phase purity, and analyzing polymorphism. The resulting diffractogram is a fingerprint of the crystalline solid.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/c | scispace.com |

| a (Å) | 14.072 (4) | scispace.com |

| b (Å) | 5.777 (1) | scispace.com |

| c (Å) | 5.811 (2) | scispace.com |

| β (°) | 104.28 (2) | scispace.com |

| Z (Molecules/unit cell) | 4 | scispace.com |

Mass Spectrometry (High-Resolution and Tandem Mass Spectrometry) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the m/z of an ion with very high accuracy. This allows for the determination of the precise molecular mass of this compound (C₄H₄ClN₃), which is 129.01480 Da. sigmaaldrich.com This high accuracy enables the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, two peaks will be observed for the molecular ion (M⁺ and M+2) with an approximate intensity ratio of 3:1.

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific m/z (the precursor ion) are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This provides valuable information about the compound's structure. For this compound, fragmentation would likely involve the loss of small, stable molecules or radicals from the pyrimidine ring, such as the loss of HCN or cleavage of the C-Cl bond. The fragmentation patterns of pyrimidine systems are complex but can be characteristic of the substitution pattern on the ring. nih.govsapub.org

| m/z | Proposed Ion/Fragment | Notes |

|---|---|---|

| 129/131 | [M]⁺· (Molecular Ion) | Isotopic pattern with ~3:1 ratio due to ³⁵Cl/³⁷Cl. |

| 102/104 | [M - HCN]⁺· | Loss of hydrogen cyanide from the pyrimidine ring. |

| 94 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 67 | [M - Cl - HCN]⁺ | Subsequent loss of HCN after loss of chlorine. |

Advanced Vibrational Spectroscopy (e.g., Raman, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is unique to its structure and bonding.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The ATR technique allows for the analysis of solid samples directly with minimal preparation. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino group (typically a doublet around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C and C=N stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region). nih.gov The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric ring breathing modes of the pyrimidine core are often strong in the Raman spectrum. nih.gov Studies on related molecules like 2-amino-5-chloropyridine (B124133) show that both techniques provide a comprehensive vibrational profile of the molecule. researchgate.netnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | FTIR, Raman |

| 3100 - 3000 | Aromatic C-H Stretching | FTIR, Raman |

| 1650 - 1550 | N-H Bending (Scissoring) | FTIR |

| 1600 - 1400 | C=N and C=C Ring Stretching | FTIR, Raman |

| ~1000 | Symmetric Ring Breathing | Raman (strong) |

| 800 - 600 | C-Cl Stretching | FTIR, Raman |

Emerging Applications and Future Research Trajectories

Role in Catalysis, Including Enantioselective Catalysis

While 5-amino-4-chloropyrimidine itself is not typically a direct catalyst, its derivatives are gaining attention for their role as ligands in catalytic systems, particularly in the realm of enantioselective synthesis. The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino group can coordinate with metal centers, influencing the stereochemical outcome of a reaction.

Recent research has demonstrated the utility of pyrimidine derivatives in rhodium-catalyzed asymmetric allylation reactions. These reactions are significant for producing chiral acyclic nucleosides, which are important pharmacophores. The use of a chiral diphosphine ligand in conjunction with a rhodium catalyst has enabled the synthesis of these molecules with high yields and excellent enantioselectivity nih.gov.

Furthermore, the concept of atroposelective nucleophilic aromatic substitution (SNAr) has been successfully applied to the synthesis of chiral pyrrolopyrimidines. In a notable example, a kinetic resolution of 3-aryl-substituted pyrrolopyrimidines was achieved using a chiral quaternary ammonium (B1175870) salt as a catalyst nih.gov. This method provides access to enantioenriched products that are valuable in drug discovery, with one such compound showing potent and selective inhibition of breast tumor kinase nih.gov.

The development of nano-catalysts has also opened new avenues for the synthesis of complex heterocyclic structures derived from pyrimidines. For instance, nano-MgO and zirconium dioxide nanoparticles have been employed as efficient heterogeneous catalysts for the multi-component synthesis of pyrido[2,3-d]pyrimidines rsc.org. These green catalytic methods offer advantages such as high yields, operational simplicity, and the use of environmentally benign solvents like water rsc.org.

Future research in this area is likely to focus on the design and synthesis of novel chiral ligands derived from this compound for a broader range of asymmetric transformations. The tunability of the pyrimidine core, by introducing various substituents, will be key to optimizing the catalytic activity and selectivity for specific applications.

Contributions to Functional Materials Development (e.g., Polymers, Coatings)

The incorporation of biologically active moieties into polymers is a rapidly growing field, aiming to create functional materials for various applications, including drug delivery and advanced coatings. While direct applications of this compound in large-scale polymer production are not yet widespread, its derivatives hold promise as functional monomers.

The principle of creating polymers with functional groups has been explored with other biologically active molecules, where they are incorporated into the polymer backbone or as pendant groups capes.gov.br. Given the known biological activities of many pyrimidine derivatives, polymers functionalized with this compound could exhibit interesting properties. For example, such polymers could be investigated for antimicrobial or antifouling coatings.

A key area of materials science where pyrimidine-related structures are relevant is in the development of advanced membranes. For instance, thin-film nanocomposite membranes have been developed using techniques like vapor-phase interfacial polymerization for applications such as the removal of heavy metal ions neist.res.in. The incorporation of functional groups, potentially derived from aminopyrimidines, could enhance the selectivity and efficiency of these membranes.

The table below summarizes potential research directions for functional materials derived from this compound.

| Material Type | Potential Application | Research Focus |

| Functional Polymers | Antimicrobial surfaces, drug-eluting coatings | Synthesis of monomers from this compound and their polymerization. |

| Advanced Membranes | Selective filtration, water purification | Incorporation of pyrimidine derivatives to enhance membrane selectivity and performance. |

| Smart Materials | Stimuli-responsive materials | Development of polymers that change properties in response to pH or specific analytes. |

Future research will likely involve the synthesis and characterization of polymers and coatings incorporating this compound and its derivatives. The focus will be on understanding how the inclusion of this moiety affects the material's physical, chemical, and biological properties.

Applications in the Development of Advanced Diagnostic Reagents

The development of sensitive and selective diagnostic tools is crucial for early disease detection and monitoring. Pyrimidine derivatives are increasingly being utilized in the design of advanced diagnostic reagents, such as fluorescent probes and biosensors, due to their ability to interact with biological targets.

A significant application is in the creation of activatable fluorescent probes for high-precision tumor imaging. Researchers have designed "dual-locked" probes that are activated by specific features of the tumor microenvironment, such as the presence of certain enzymes and the redox state nih.gov. This strategy allows for a clear delineation of tumor margins, which is critical for successful surgical resection nih.gov. Pyrimidine-based structures can serve as the core of such probes, with their fluorescence properties being modulated by the biological target.

In the field of biosensing, pyrimidine derivatives are being explored for the detection of amino acids and other biomolecules. For example, BODIPY and porphyrin-based sensors, which can be functionalized with pyrimidine-containing recognition units, have been developed for the specific detection of amino acids like cysteine mdpi.com. These sensors often rely on a change in fluorescence upon binding to the target molecule.

Furthermore, derivatives of 2-amino-4-chloropyrimidine (B19991) have been synthesized and studied for their potential as anticancer agents, with in-silico molecular docking studies being used to predict their interaction with biological targets like the main protease of SARS-CoV-2 nih.gov. While this research is primarily therapeutic, the underlying principles of molecular recognition are directly applicable to the development of diagnostic assays.

The table below highlights some examples of advanced diagnostic reagents based on pyrimidine derivatives.

| Diagnostic Reagent | Target Analyte/Application | Principle of Detection |

| Activatable Fluorescent Probe | Tumor boundaries | Enzyme activity and redox state in the tumor microenvironment trigger a fluorescent signal. |

| BODIPY-based Sensor | Cysteine and other amino acids | Specific binding to the amino acid causes a change in the fluorescence of the BODIPY core. |

| In-silico Designed Ligands | Viral proteases | Computational modeling predicts binding affinity and can be adapted for diagnostic purposes. |

The future of diagnostic research involving this compound will likely involve the design of more sophisticated probes with enhanced sensitivity, selectivity, and in vivo stability. The integration of these probes with advanced imaging techniques will be a key area of development.

Environmental Chemical Research on Fate and Transformation Products of Agrochemical Derivatives

The widespread use of agrochemicals has raised concerns about their environmental fate and the potential impact of their transformation products. Many modern herbicides, particularly those in the sulfonylurea class, contain a pyrimidine ring system. Research in this area focuses on understanding the degradation pathways and identifying the byproducts of these agrochemicals in the environment.

Chemical hydrolysis is a primary degradation pathway for sulfonylurea herbicides in aqueous environments. The rate of hydrolysis is often pH-dependent, with faster degradation occurring in acidic or basic conditions compared to neutral pH nih.govusda.govacs.org. The cleavage of the sulfonylurea bridge is a common transformation, leading to the formation of separate pyrimidine and other aromatic or heterocyclic amine derivatives nih.govusda.govacs.org. For instance, studies on pyrazosulfuron (B1209395) ethyl and halosulfuron (B143276) methyl have shown that they both undergo cleavage and contraction of the sulfonylurea bridge nih.govusda.govacs.org.

The persistence of these transformation products is a key area of investigation. In some cases, the degradation products can be more stable than the parent compound. For example, during water treatment processes like chlorination, sulfonylurea herbicides can be transformed into stable products with triazine or pyrimidine structures, which may pose their own health risks nih.gov.

The U.S. Environmental Protection Agency (EPA) conducts registration reviews for pyridine (B92270) and pyrimidine herbicides to assess their ecological risks. A primary concern is the potential for these herbicides to persist in treated plant materials, which can then contaminate compost and harm sensitive plants epa.gov. This has led to restrictions on the use of treated plant materials and manure from animals that have grazed on treated areas epa.gov.

The table below provides an overview of the environmental fate of pyrimidine-based agrochemicals.

| Agrochemical Class | Primary Degradation Pathway | Key Transformation Products | Environmental Concern |

| Sulfonylurea Herbicides | Chemical hydrolysis (pH-dependent) | Pyrimidine amines, aryl sulfonamides | Persistence of transformation products, potential for groundwater contamination. |

| Pyridine/Pyrimidine Herbicides | Microbial degradation, photodegradation | Various metabolites | Persistence in compost, potential harm to non-target plants. |

Future environmental research will continue to focus on identifying the full range of transformation products of pyrimidine-based agrochemicals and assessing their toxicity and environmental mobility. This will involve the use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the fate of these compounds in soil and water systems. The development of more biodegradable agrochemicals with less persistent transformation products is also a critical area of ongoing research.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-4-chloropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination and amination of pyrimidine precursors. A common approach is the reduction of nitro intermediates using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization (e.g., acetonitrile yields ~90% purity) . Key variables include reaction temperature (optimized at 273 K to prevent side reactions) and stoichiometric ratios of reducing agents. Variations in solvent polarity and pH during extraction can further refine purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves planar pyrimidine rings (RMS deviation <0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) .

- NMR spectroscopy identifies substituent positions: H NMR detects amino protons (~δ 5.5–6.5 ppm), while C NMR distinguishes carbons adjacent to chlorine (δ ~160 ppm) .

- Mass spectrometry confirms molecular weight (C₄H₄ClN₃; m/z 129.55) and fragmentation patterns .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : It serves as a scaffold for nucleoside analogs and kinase inhibitors. For example, functionalization at the 4-chloro position enables Suzuki couplings to introduce aryl/heteroaryl groups. Researchers use it to synthesize intermediates for antiviral or anticancer agents, leveraging its hydrogen-bonding capacity to target enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize the hydrogen-bonding network of this compound derivatives for enhanced target binding?

- Methodological Answer :

- Crystal engineering : Co-crystallize with complementary hydrogen-bond acceptors (e.g., carboxylic acids) to stabilize supramolecular dimers or chains .

- Substituent tuning : Replace chlorine with bromine or methoxy groups to alter bond angles (e.g., Br increases van der Waals interactions) .

- Computational modeling : Use DFT calculations to predict interaction energies with biological targets (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrimidines?

- Methodological Answer :

- Cross-validation : Combine H-N HMBC NMR to confirm amino-chloro proximity and IR spectroscopy to validate N–H stretches (~3400 cm⁻¹) .

- Isotopic labeling : Synthesize C/N-labeled analogs to eliminate signal overlap in crowded spectral regions .

- Comparative crystallography : Compare bond lengths (e.g., C–Cl ≈1.73 Å) with structurally similar compounds like 5-bromo-2-chloropyrimidin-4-amine to identify anomalies .

Q. How can reaction pathways be modified to address low regioselectivity in pyrimidine functionalization?

- Methodological Answer :

- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before electrophilic quenching .

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct chlorination to the 4-position .

- Microwave-assisted synthesis : Enhance reaction kinetics and selectivity by controlling microwave power (e.g., 150 W, 100°C) to favor mono-substitution .

Key Considerations for Experimental Design

- Safety : Handle chlorinated pyrimidines in fume hoods with chemical-resistant gloves (e.g., nitrile) due to potential respiratory and dermal toxicity .

- Data Reproducibility : Document solvent polarity and recrystallization steps meticulously, as minor changes (e.g., acetonitrile vs. ethyl acetate) significantly impact crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息